Papain Inhibitor

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Papain inhibitors are compounds that specifically inhibit the activity of papain, a proteolytic enzyme derived from the papaya plant (Carica papaya). Papain is a cysteine protease that breaks down proteins into smaller peptides or amino acids. Inhibitors of papain are crucial in various biological and industrial processes where controlling protease activity is necessary.

Preparation Methods

Synthetic Routes and Reaction Conditions: Papain inhibitors can be synthesized through various chemical routes. One common method involves the reaction of specific aldehydes or ketones with cysteine residues to form thiohemiacetals or thiohemiacetals, which inhibit papain activity. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the enzyme and inhibitor.

Industrial Production Methods: Industrial production of papain inhibitors often involves biotechnological methods, including recombinant DNA technology to produce specific inhibitor proteins. These proteins are then purified using chromatographic techniques. Chemical synthesis methods are also employed, especially for small molecule inhibitors, which are synthesized in bulk using standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions: Papain inhibitors primarily undergo substitution reactions where the inhibitor molecule forms a covalent bond with the active site cysteine residue of papain. This covalent modification prevents the enzyme from interacting with its natural substrates.

Common Reagents and Conditions: Common reagents used in the synthesis of papain inhibitors include aldehydes, ketones, and thiol-reactive compounds. The reactions are typically carried out under mild conditions to avoid denaturing the enzyme.

Major Products: The major products of these reactions are covalent complexes between the inhibitor and papain, which render the enzyme inactive. These complexes are stable and can be analyzed using various biochemical techniques.

Scientific Research Applications

Papain inhibitors have a wide range of applications in scientific research:

Chemistry: Used to study enzyme kinetics and mechanisms by providing a means to control protease activity.

Biology: Employed in cell culture to prevent proteolysis of proteins during cell lysis and extraction processes.

Medicine: Investigated as potential therapeutic agents for diseases where protease activity is dysregulated, such as cancer and inflammatory conditions.

Industry: Utilized in the food industry to control the tenderization process in meat products and in the cosmetic industry to prevent protein degradation in formulations.

Mechanism of Action

Papain inhibitors exert their effects by covalently modifying the active site cysteine residue of papain. This modification blocks the enzyme’s ability to interact with its substrates, effectively inhibiting its proteolytic activity. The molecular targets of papain inhibitors are the active site residues of the enzyme, and the pathways involved include the formation of stable covalent bonds between the inhibitor and the enzyme.

Comparison with Similar Compounds

Papain inhibitors can be compared with other cysteine protease inhibitors, such as those targeting cathepsins and calpains. While all these inhibitors share a common mechanism of covalent modification of the active site cysteine residue, papain inhibitors are unique in their specificity for papain. Similar compounds include:

Cathepsin Inhibitors: Target lysosomal cysteine proteases involved in protein degradation.

Calpain Inhibitors: Target calcium-dependent cysteine proteases involved in cellular signaling and apoptosis.

Papain inhibitors are distinct in their application and specificity, making them valuable tools in both research and industry.

Properties

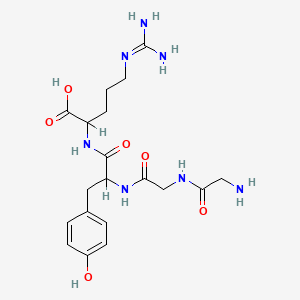

IUPAC Name |

2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPHHBGPPJXISY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)

![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)

![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)

![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)

![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)

![4-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364520.png)